molecular formula C8H9NO B3049137 Benzene, 1,3-dimethyl-2-nitroso- CAS No. 19519-71-2

Benzene, 1,3-dimethyl-2-nitroso-

Cat. No.: B3049137
CAS No.: 19519-71-2
M. Wt: 135.16 g/mol
InChI Key: OFQRRUGDGASXKM-UHFFFAOYSA-N
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Description

Benzene, 1,3-dimethyl-2-nitroso- is an organic compound with the molecular formula C8H9NO. It is a derivative of benzene, where two methyl groups are attached to the 1 and 3 positions, and a nitroso group is attached to the 2 position. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, 1,3-dimethyl-2-nitroso- can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for Benzene, 1,3-dimethyl-2-nitroso- typically involve large-scale reduction or oxidation processes, optimized for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3-dimethyl-2-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Iron, tin, zinc in the presence of hydrochloric acid.

    Nitrosating Agents: Nitrosyl chloride.

Major Products Formed

Scientific Research Applications

Benzene, 1,3-dimethyl-2-nitroso- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,3-dimethyl-2-nitroso- involves its interaction with molecular targets through its nitroso group. This group can participate in various chemical reactions, including nucleophilic and electrophilic attacks, leading to the formation of different products. The pathways involved often include the formation of intermediates such as nitroso compounds and their subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,3-dimethyl-2-nitroso- is unique due to its specific placement of the nitroso group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

1,3-dimethyl-2-nitrosobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-4-3-5-7(2)8(6)9-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQRRUGDGASXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173169
Record name Benzene, 1,3-dimethyl-2-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19519-71-2
Record name 1,3-Dimethyl-2-nitrosobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19519-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-2-nitrosobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019519712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC285113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285113
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,3-dimethyl-2-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2-nitrosobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH4486PH48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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